molecular formula C15H14BrN3O B4991848 N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-5-amine

N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-5-amine

Cat. No.: B4991848
M. Wt: 332.19 g/mol
InChI Key: QYOXUNWBBUCHQQ-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-5-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an indazole moiety through a methylamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-5-amine typically involves multi-step reactions. One common synthetic route includes:

    Bromination: The starting material, 4-methoxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromo-4-methoxybenzaldehyde.

    Indazole Formation: The brominated aldehyde is then subjected to a cyclization reaction with hydrazine to form the indazole ring.

    Methylation: The resulting indazole derivative is further reacted with formaldehyde and a suitable amine to introduce the methylamine linkage, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the indazole ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets. The indazole moiety can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-5-amine can be compared with other indazole derivatives such as:

  • N-[(3-chloro-4-methoxyphenyl)methyl]-1H-indazol-5-amine
  • N-[(3-fluoro-4-methoxyphenyl)methyl]-1H-indazol-5-amine
  • N-[(3-iodo-4-methoxyphenyl)methyl]-1H-indazol-5-amine

These compounds share similar structures but differ in the halogen atom attached to the phenyl ring. The presence of different halogens can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the specific combination of bromine and methoxy groups, which may confer distinct properties compared to its analogs.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-20-15-5-2-10(6-13(15)16)8-17-12-3-4-14-11(7-12)9-18-19-14/h2-7,9,17H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXUNWBBUCHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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